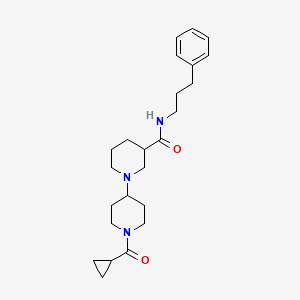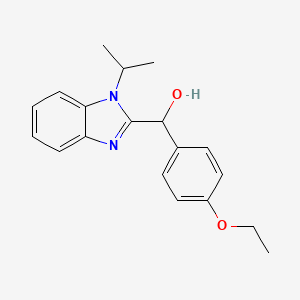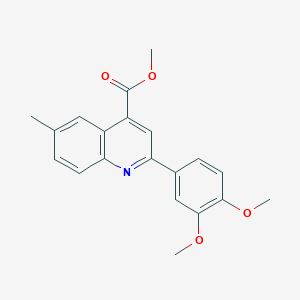![molecular formula C10H12ClNOS B6102230 2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
2-[(4-chlorophenyl)thio]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]butanamide, also known as CP-102, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and migraine headaches. In
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)thio]butanamide has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. One of the primary applications of this compound is in the treatment of neurological disorders such as epilepsy and migraine headaches. Several studies have shown that this compound has anticonvulsant and anti-migraine properties, and may be effective in reducing the frequency and severity of seizures and headaches.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-chlorophenyl)thio]butanamide is not yet fully understood, but it is believed to act on several different neurotransmitter systems in the brain. This compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound may also affect the activity of other neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Studies have demonstrated that this compound can increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anti-migraine properties. Additionally, this compound has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that can contribute to neuronal damage in conditions such as epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-[(4-chlorophenyl)thio]butanamide for lab experiments is its relatively low toxicity. Studies have shown that this compound is well-tolerated in animal models, and does not produce significant adverse effects at therapeutic doses. Additionally, this compound has been shown to have good bioavailability, which means that it can be administered orally and still produce therapeutic effects.
However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is its relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the bloodstream. Additionally, this compound may interact with other medications or compounds, which could affect its efficacy or safety.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorophenyl)thio]butanamide. One potential area of investigation is the development of more potent and selective analogs of this compound, which may have improved therapeutic properties. Additionally, further studies are needed to better understand the mechanism of action of this compound, and to identify potential drug targets for the treatment of neurological disorders. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)thio]butanamide involves the reaction of 4-chlorothiophenol with butyric anhydride in the presence of a base catalyst. The resulting product is then purified using various chromatography techniques. This synthesis method has been described in detail in several research papers, and has been shown to be effective in producing high yields of this compound.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOQPALMKVZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)
![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)
![8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6102157.png)


![2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)

![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)